molecular formula C11H17NO4 B14858647 Boc-alpha-methyl-L-Propargylglycine

Boc-alpha-methyl-L-Propargylglycine

Cat. No.: B14858647
M. Wt: 227.26 g/mol
InChI Key: RHJSEALENIKHQU-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-alpha-methyl-L-Propargylglycine is a synthetic amino acid derivative with the molecular formula C11H17NO4 and a molecular weight of 227.26 g/mol. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an alpha-methyl group, and a propargyl group attached to the glycine backbone. This compound is primarily used in peptide synthesis and as a building block in the development of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-alpha-methyl-L-Propargylglycine can be synthesized through various methods. One common approach involves the zinc-mediated addition of organic halides to a glycine cation equivalent . In this method, an organic halide, such as a propargylic halide, reacts with methyl N-Boc-2-acetoxyglycine in the presence of zinc dust to yield Boc-protected amino acid derivatives . The reaction typically proceeds under mild conditions and provides high yields of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions

Boc-alpha-methyl-L-Propargylglycine undergoes various chemical reactions, including:

    Oxidation: The propargyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The propargyl group can be reduced to form alkanes or alkenes.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amino acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alkanes or alkenes.

    Substitution: Free amino acid.

Scientific Research Applications

Boc-alpha-methyl-L-Propargylglycine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of bioactive molecules and as a precursor in the synthesis of various chemical compounds

Mechanism of Action

The mechanism of action of Boc-alpha-methyl-L-Propargylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The presence of the propargyl group allows for unique interactions with active sites, enhancing the compound’s specificity and potency.

Comparison with Similar Compounds

Boc-alpha-methyl-L-Propargylglycine can be compared with other similar compounds, such as:

    Boc-L-Propargylglycine: Lacks the alpha-methyl group, resulting in different reactivity and biological activity.

    Boc-alpha-methyl-L-Alanine: Contains an alpha-methyl group but lacks the propargyl group, leading to distinct chemical properties and applications

The uniqueness of this compound lies in its combination of the Boc protecting group, alpha-methyl group, and propargyl group, which confer specific reactivity and biological activity that are valuable in various research and industrial applications.

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

(2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid

InChI

InChI=1S/C11H17NO4/c1-6-7-11(5,8(13)14)12-9(15)16-10(2,3)4/h1H,7H2,2-5H3,(H,12,15)(H,13,14)/t11-/m1/s1

InChI Key

RHJSEALENIKHQU-LLVKDONJSA-N

Isomeric SMILES

C[C@@](CC#C)(C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CC#C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.